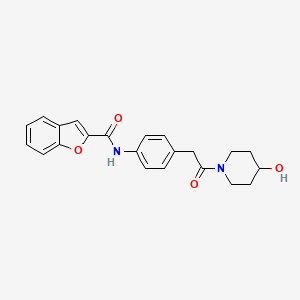

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-18-9-11-24(12-10-18)21(26)13-15-5-7-17(8-6-15)23-22(27)20-14-16-3-1-2-4-19(16)28-20/h1-8,14,18,25H,9-13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIJBLKUIRBUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide has been investigated for its anticancer properties. Its structure allows it to interact with various molecular targets implicated in cancer cell proliferation.

- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth, potentially through the modulation of protein interactions that are critical for cancer cell survival.

- Case Study : A study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against several cancer cell lines, suggesting that modifications to the piperidine and carboxamide groups can enhance efficacy .

Neurological Disorders

The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders.

- Binding Affinity : Research indicates that compounds with similar frameworks exhibit strong binding affinities to sigma receptors, which are implicated in various neurological conditions, including depression and anxiety .

- Case Study : A related study found that sigma receptor ligands improved cognitive function in animal models of neurodegenerative diseases, highlighting the therapeutic potential of such compounds .

In Vitro Studies

In vitro investigations have shown that this compound exhibits:

- Antiproliferative Effects : Significant activity against different cancer cell lines was observed, with IC50 values indicating effective concentration ranges for therapeutic application.

- Cellular Toxicity : Initial assessments suggest low toxicity levels, making it a promising candidate for further development in therapeutic contexts .

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include benzofuran-2-carboxamides and related derivatives with variations in substituents and linkers. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound ID/Name | Substituent on Phenyl Group | Molecular Weight (Da) | Key Features |

|---|---|---|---|

| Target Compound | 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl | ~459 (estimated) | Hydroxyl group enhances solubility |

| Compound 60 (Ev2) | 4-Methylpiperazin-1-yl | 418.2 | Basic methylpiperazine improves permeability |

| Compound 62 (Ev2) | Cyclohexyl | 417.2 | Lipophilic cyclohexyl enhances tissue uptake |

| Compound 64 (Ev3) | Piperidine-1-yl carbonyl | 446.2 | Carbonyl linker may alter binding affinity |

| N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide (Ev6) | Sulfamoyl + isobutyramide | 459.6 | Sulfamoyl introduces distinct pharmacophore |

| CAS 1396881-77-8 (Ev7) | Tetrazolyl-oxoethyl | 409.2 (estimated) | Tetrazole enhances H-bonding potential |

Impact of Substituents on Pharmacological Properties

Polarity and Solubility: The target compound’s 4-hydroxypiperidinyl group introduces polarity, likely improving aqueous solubility compared to non-polar analogs like Compound 62 (cyclohexyl) .

Receptor Binding and Selectivity :

- The benzofuran core’s aromaticity facilitates π-π stacking with hydrophobic protein pockets, a feature shared across all analogs. However, substituent variations alter electronic profiles:

- Electron-donating groups (e.g., methylpiperazine in Compound 60) may enhance affinity for cationic binding sites.

- The tetrazole ring in CAS 1396881-77-8 (Ev7) introduces additional H-bonding capacity, possibly improving target engagement .

Biological Activity

The compound N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a benzofuran core, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological properties.

- Bradykinin Antagonism : Research indicates that benzamide derivatives, including similar structures to our compound, exhibit bradykinin antagonistic properties. This suggests potential applications in treating conditions associated with inflammation and pain .

- Apoptosis Induction : Recent studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated the ability to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in K562 leukemia cells .

- Anti-inflammatory Effects : Benzofurans have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These compounds can modulate nitric oxide (NO) production in macrophages, which is crucial for inflammatory responses .

Study 1: Apoptotic Activity in K562 Cells

A study investigated the effects of various benzofuran derivatives on K562 cells. The results showed that these compounds could significantly increase the activity of caspases 3 and 7, markers of apoptosis. Specifically, after 48 hours of exposure, one derivative exhibited a 2.31-fold increase in caspase activity, indicating strong pro-apoptotic potential .

| Compound | Caspase 3 Activity Increase | Caspase 7 Activity Increase |

|---|---|---|

| Compound 6 | 26% | 27% |

| Compound 8 | 2.31-fold | Not specified |

Study 2: Inhibition of Pro-inflammatory Mediators

In another study, benzofuran derivatives were shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated BV2 microglia cells. The compounds significantly reduced levels of NO and PGE2, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of related benzofuran compounds have also been explored. Some derivatives showed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This highlights the potential for these compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzofuran-2-carboxamide?

- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted phenylpiperazine intermediates. For example:

- Step 1 : Prepare 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline via condensation of 4-hydroxypiperidine with bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Couple the intermediate with benzofuran-2-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol yields pure product (reported yields: 45–85%) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, the benzofuran carbonyl signal appears at ~160–165 ppm in ¹³C NMR .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) with <5 ppm error .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. What in vitro assays are used to screen biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays (IC₅₀ determination) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or benzofuran rings) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with dichlorophenyl vs. methoxyphenyl groups. For example, 2,3-dichlorophenyl analogs show higher receptor affinity (Ki = 12 nM vs. 45 nM for methoxy derivatives) due to enhanced hydrophobic interactions .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like σ-1 receptors .

Q. How to resolve contradictions in reported synthesis yields (e.g., 45% vs. 85%) for similar derivatives?

- Methodological Answer :

- Reaction Optimization : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), or coupling agents (EDCI vs. DCC). Higher yields (~80%) are achieved with microwave-assisted synthesis at 80°C .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products of unstable intermediates during coupling .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rat liver microsomes) and blood-brain barrier penetration (logBB) .

- Metabolite Identification : Use HPLC-QTOF to detect hydroxylated or glucuronidated metabolites that reduce bioavailability .

Q. How to validate target engagement in complex biological systems?

- Methodological Answer :

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-DTG for σ-1 receptors) to quantify binding affinity in brain homogenates .

- CRISPR Knockout Models : Compare activity in wild-type vs. σ-1 receptor KO cells to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.